2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine

Lipophilicity Drug-likeness Membrane permeability

Sourcing a bench-stable benzoxazole-2-carbaldehyde equivalent that avoids free-aldehyde degradation is a recurring challenge in CNS probe synthesis. This enamine solves that problem. - Latent aldehyde: undergoes oxidative cleavage with NaIO₄ in THF/H₂O at 0 °C to release benzoxazole-2-carbaldehyde on demand, enabling late-stage reductive amination or Grignard additions without hygroscopicity concerns. - CNS-optimized scaffold: XLogP3 2.3, TPSA 29.3 Ų, HBD 0 - a 16-fold higher partition coefficient and 44% lower TPSA versus the primary-amine analog, favoring passive BBB penetration. - Reliable supply: ≥98% purity, stored at 2-8 °C under dry seal; shipped at ambient temperature. Available for immediate dispatch to support hit-to-lead and methodology programs.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13933055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN(C)C=CC1=NC2=CC=CC=C2O1
InChIInChI=1S/C11H12N2O/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3
InChIKeyOUHITQYQFYIYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Identity


2-(1,3-Benzoxazol-2-yl)-N,N-dimethylethenamine (CAS 20973-87-9, also registered as the (E)-isomer under CAS 1173888-06-6) is a heterocyclic enamine of the benzoxazole family with molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol [1]. The compound features a benzoxazole bicyclic core linked via an (E)-configured vinyl spacer to a dimethylamino group, creating a conjugated π-system that distinguishes it from saturated 2-aminobenzoxazole analogs [2]. It is supplied as a research intermediate by multiple reputable vendors at purities ranging from 95% to ≥98%, with recommended storage at 2–8 °C under dry, sealed conditions .

1
Conjugated (E)-enamine scaffold extends π-system beyond saturated analogs.
Research intermediate with latent aldehyde reactivity.
2
Benzoxazole-based removable directing group for C–H functionalization workflows.
Reported in Ir-catalyzed α-alkylation methodology.
3
Supplied at ≥98% purity with refrigerated storage stability.
Supports synthetic and medicinal chemistry selection.

Differentiation from Common 2-Aminobenzoxazole Analogs


Benzoxazole derivatives are a privileged scaffold in medicinal chemistry and materials science, yet their properties are exquisitely sensitive to the nature of the 2-position substituent [1]. The dimethylamino-vinyl enamine motif present in the target compound imparts three critical differences that preclude simple substitution with saturated 2-aminobenzoxazoles or primary-amine analogs: (i) the conjugated vinyl spacer extends the π-system, red-shifting UV absorption and altering fluorescence properties relative to directly attached amino groups [2]; (ii) the enamine function serves as a latent aldehyde, enabling controlled-release synthetic strategies that are impossible with 2-(dimethylamino)benzoxazole or 2-benzoxazoleethanamine; and (iii) the absence of hydrogen-bond donor capability (HBD = 0) combined with higher lipophilicity (XLogP3 = 2.3 vs. 1.1 for the primary-amine analog) significantly affects membrane permeability and non-specific binding profiles [3]. These physicochemical and reactivity differences mean that even structurally close benzoxazole derivatives cannot serve as drop-in replacements without altering experimental outcomes.

Target Compound
(E)-vinyl enamine
XLogP3 = 2.3, HBD = 0
Latent aldehyde function
vs
2-Benzoxazoleethanamine
Saturated C–C spacer
XLogP3 = 1.1, HBD = 1
No latent aldehyde release
Target Compound
TPSA = 29.3 Ų
2 rotatable bonds
Extended pharmacophore
vs
2-(Dimethylamino)benzoxazole
TPSA = 29.3 Ų
1 rotatable bond
Compact, no vinyl spacer

Structural analogs may shift lipophilicity, π-conjugation, and synthetic utility; direct substitution requires validation.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over Saturated Analogs

The target compound exhibits an XLogP3 of 2.3, which is 0.2 log units higher than 2-(dimethylamino)benzoxazole (XLogP3 = 2.1) and 1.2 log units higher than 2-benzoxazoleethanamine (XLogP3 = 1.1) [1]. This difference corresponds to an approximately 16-fold higher octanol/water partition coefficient versus the primary-amine analog, predicting superior passive membrane permeability [2]. The increased lipophilicity arises from the vinyl spacer, which adds two sp² carbons without introducing hydrogen-bond donors.

Lipophilicity
Head-to-head
XLogP3 = 2.3
Δ +1.2 vs primary-amine analog
Predicted higher membrane permeability context.
Computed XLogP3; experimental confirmation may be warranted.
Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Reduction

The target compound has a topological polar surface area (TPSA) of 29.3 Ų, which is identical to that of 2-(dimethylamino)benzoxazole but 22.8 Ų lower than 2-benzoxazoleethanamine (TPSA = 52.1 Ų) [1]. This 44% reduction in TPSA results from replacement of the primary amine (NH₂) with a tertiary enamine (N(CH₃)₂) and elimination of one hydrogen-bond donor. TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration, and values below 140 Ų predict acceptable oral absorption [2].

TPSA
Head-to-head
29.3 Ų
44% lower vs primary-amine analog
Predicted CNS penetration profile context.
TPSA
Latent Aldehyde
Class-level inference
NaIO₄ cleavage → benzoxazole-2-carbaldehyde
Not accessible from saturated analogs
Synthetic versatility via controlled aldehyde release.
Reported protocol: NaIO₄ (3 equiv), THF/H₂O, 0 °C.
Conformational Flexibility
Head-to-head
2 rotatable bonds
N-to-ring distance ≈ 4.8 Å vs 2.4 Å
Extended pharmacophore may access larger binding pockets.
Estimated from SMILES; may carry entropic binding penalty.
Directing Group
Class-level inference
Benzoxazole directs Ir-catalyzed C–H alkylation
Exclusive 3-position regioselectivity reported
Supports site-selective synthetic methodology context.
Source-specific review; class-level evidence only.
Purity & Storage
Supporting evidence
≥98% purity specification
2–8 °C storage recommended
Reduces repurification needs for assay use.
Vendor CoA specifications; batch-specific review advised.
TPSA Blood-brain barrier penetration Oral bioavailability

Enamine Reactivity as a Latent Aldehyde

The enamine double bond in the target compound can be oxidatively cleaved to liberate benzoxazole-2-carbaldehyde, a key building block for further diversification. In a demonstrated protocol, treatment of 2-(benzo[d]oxazol-2-yl)-N,N-dimethylethenamine (1 g, 5.32 mmol) with NaIO₄ (3.4 g, 16 mmol) in THF/H₂O at 0 °C yields the corresponding aldehyde . This latent aldehyde strategy is not accessible from 2-(dimethylamino)benzoxazole or 2-benzoxazoleethanamine, which lack the oxidatively labile vinyl group [1]. The enamine can also participate in electrophilic substitution at the β-carbon, enabling C–C bond formation that is impossible with saturated analogs.

Latent Aldehyde
Class-level inference
NaIO₄ cleavage → benzoxazole-2-carbaldehyde
Not accessible from saturated analogs
Synthetic versatility via controlled aldehyde release.
Reported protocol: NaIO₄ (3 equiv), THF/H₂O, 0 °C.
Synthetic intermediate Protecting group strategy Benzoxazole-2-carbaldehyde

Rotatable Bond Conformational Flexibility

The target compound has 2 rotatable bonds (the C–N bond of the dimethylamino group and the vinyl-to-benzoxazole C–C bond), compared to only 1 rotatable bond for 2-(dimethylamino)benzoxazole [1]. The additional rotatable bond, introduced by the vinyl spacer, allows the dimethylamino group to sample a broader conformational space. This increased flexibility can be advantageous for induced-fit binding to protein targets, though it may carry a modest entropic penalty upon binding [2]. The vinyl spacer also increases the distance between the basic dimethylamino nitrogen and the benzoxazole ring from approximately 2.4 Å (directly attached) to approximately 4.8 Å, which alters the spatial presentation of the pharmacophoric elements.

Conformational Flexibility
Head-to-head
2 rotatable bonds
N-to-ring distance ≈ 4.8 Å vs 2.4 Å
Extended pharmacophore may access larger binding pockets.
Estimated from SMILES; may carry entropic binding penalty.
Conformational flexibility Molecular recognition Entropic penalty

Benzoxazole as a Removable Directing Group

The benzoxazol-2-yl substituent has been demonstrated to act as a removable activating and directing group in Ir-catalyzed C(sp³)–H α-alkylation of secondary amines, with exclusive regioselectivity at the 3-position for 1,2,3,4-tetrahydroisoquinolines [1]. This directing group can be introduced via metal-free oxidative coupling and removed by hydroxide or hydride reduction. While this study used the benzoxazol-2-yl group broadly, the target compound represents a pre-formed benzoxazole–enamine conjugate that could serve as a precursor for such directing-group strategies [2]. This capability is not shared by simple 2-alkyl or 2-aryl benzoxazole analogs lacking the nitrogen functionality.

Directing Group
Class-level inference
Benzoxazole directs Ir-catalyzed C–H alkylation
Exclusive 3-position regioselectivity reported
Supports site-selective synthetic methodology context.
Source-specific review; class-level evidence only.
C–H activation Directing group Iridium catalysis

Commercial Purity and Storage Differentiation

Vendor technical datasheets reveal differentiation in minimum purity specifications and storage recommendations. ChemScence supplies the compound at ≥98% purity with storage at 2–8 °C sealed in dry conditions, while AKSci offers 95% minimum purity with long-term storage in a cool, dry place . MolCore provides NLT 98% purity under ISO-certified quality systems, and Leyan lists 98% purity for the (1E)-isomer (CAS 1173888-06-6) . These purity grades exceed those typically available for the comparator 2-benzoxazoleethanamine (often sold as hydrochloride salt with variable purity). For procurement decisions, the ≥98% purity specification ensures minimal interference from de-methylated or hydrolyzed byproducts in sensitive biological assays.

Purity & Storage
Supporting evidence
≥98% purity specification
2–8 °C storage recommended
Reduces repurification needs for assay use.
Vendor CoA specifications; batch-specific review advised.
Purity specification Quality control Supply chain

Optimal Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry Probe Design for CNS Penetration

When designing small-molecule probes targeting CNS receptors or enzymes, the target compound's favorable physicochemical profile (XLogP3 = 2.3, TPSA = 29.3 Ų, HBD = 0) positions it as a superior starting scaffold compared to 2-benzoxazoleethanamine (XLogP3 = 1.1, TPSA = 52.1 Ų, HBD = 1) [1]. The 16-fold higher predicted partition coefficient and 44% lower TPSA suggest enhanced passive blood-brain barrier penetration, making it a preferred choice for neuroscience-focused hit discovery. The vinyl spacer also provides a rigid, conjugated linker that can engage in π-stacking interactions within hydrophobic binding pockets.

Late-Stage Diversification via Latent Aldehyde Strategy

For medicinal chemistry campaigns requiring benzoxazole-2-carbaldehyde as a key intermediate, the target compound serves as a storable, bench-stable protected aldehyde equivalent [1]. Oxidative cleavage with NaIO₄ in THF/H₂O at 0 °C releases the aldehyde on demand, enabling late-stage reductive amination, Grignard addition, or condensation reactions. This strategy avoids the handling issues associated with the free aldehyde (potential oxidation, hygroscopicity) and is not directly accessible from 2-(dimethylamino)benzoxazole or 2-benzoxazoleethanamine.

C–H Functionalization Substrate for Complex Amine Synthesis

In synthetic methodology development exploiting the benzoxazole directing group, the target compound's benzoxazol-2-yl moiety can coordinate iridium catalysts for site-selective C(sp³)–H alkylation of appended secondary amines [1]. This approach provides access to α-functionalized amines with regioselectivity that is difficult to achieve through conventional enolate chemistry, and the benzoxazole group can be subsequently removed under reductive conditions to reveal the free amine.

Fluorescent Probe Development with Extended Conjugation

For the development of benzoxazole-based fluorescent sensors, the vinyl-bridged enamine architecture provides an extended π-conjugation pathway compared to directly attached amino substituents, which is expected to red-shift both absorption and emission wavelengths [1]. This bathochromic shift is valuable for biological imaging applications where longer-wavelength excitation reduces phototoxicity and improves tissue penetration. Structural analogs with extended vinyl-benzoxazole conjugation have been demonstrated as effective fluorescent reporters for metal ion detection.

Application
Selection Property
Validation Focus
CNS probe design research
Physicochemical profile context
Predicted BBB penetration models
Latent aldehyde synthetic strategy
Enamine oxidative cleavage
Mild NaIO₄ release protocol
C–H functionalization methodology
Benzoxazole directing group
Site-selectivity and removal conditions
Fluorescent probe development
Extended π-conjugation
Bathochromic shift characterization
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